molecular formula C8H5ClN2O B1462770 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde CAS No. 954112-61-9

5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Cat. No.: B1462770
CAS No.: 954112-61-9
M. Wt: 180.59 g/mol
InChI Key: NKTDCYOZPANZSE-UHFFFAOYSA-N
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Description

5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a useful research compound. Its molecular formula is C8H5ClN2O and its molecular weight is 180.59 g/mol. The purity is usually 95%.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to form covalent bonds with nucleophilic amino acid residues in proteins, such as cysteine and lysine, through its aldehyde group. These interactions can lead to the formation of Schiff bases, which are important intermediates in many biochemical pathways. Additionally, the chloro group at the 5-position can participate in halogen bonding, further influencing the compound’s reactivity and interactions with biomolecules .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This inhibition can result in changes in cell proliferation, apoptosis, and differentiation. Furthermore, this compound can affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and biosynthesis .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound’s aldehyde group can form covalent bonds with the active sites of enzymes, leading to enzyme inhibition or activation. For example, it can inhibit proteases by forming a covalent adduct with the catalytic serine residue, thereby preventing substrate cleavage. Additionally, the chloro group can engage in halogen bonding with electron-rich regions of biomolecules, stabilizing the compound’s binding to its targets. These interactions can lead to changes in gene expression and protein function, ultimately affecting cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions, but it can undergo hydrolysis in aqueous solutions, leading to the formation of 5-chloro-1H-pyrrolo[2,3-b]pyridine and formaldehyde. This degradation can affect the compound’s long-term efficacy in biochemical assays. In in vitro studies, prolonged exposure to this compound has been shown to cause cumulative effects on cellular function, such as sustained inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can selectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At higher doses, it can induce adverse effects, such as hepatotoxicity and nephrotoxicity, due to the accumulation of reactive intermediates. Threshold effects have been observed, where a certain dosage level is required to achieve a therapeutic effect, but exceeding this threshold can lead to toxic outcomes. These findings highlight the importance of dose optimization in preclinical studies .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by aldehyde dehydrogenases to form 5-chloro-1H-pyrrolo[2,3-b]pyridine, which can further undergo conjugation reactions with glutathione or other nucleophiles. These metabolic transformations can influence the compound’s bioavailability and activity. Additionally, this compound can affect metabolic flux by modulating the activity of key enzymes in glycolysis and the tricarboxylic acid cycle .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can also be affected by its interactions with plasma proteins and its ability to cross biological membranes .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. For example, the aldehyde group can undergo oxidation to form a carboxylic acid, which can be recognized by mitochondrial transporters, facilitating its accumulation in the mitochondria. This subcellular localization can influence the compound’s interactions with biomolecules and its overall biochemical effects .

Properties

IUPAC Name

5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-6-1-7-5(4-12)2-10-8(7)11-3-6/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKTDCYOZPANZSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30676873
Record name 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954112-61-9
Record name 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 5-chloro-7-azaindole (0.50 g, 3.3 mmol) in acetic acid (5.0 mL), hexamethylenetetramine (0.69 g, 4.9 mmol) was added at ambient temperature. The mixture was refluxed for 8 h. Cooled to ambient temperature, the reaction mixture was diluted with water, extracted with ethyl acetate for 2 times. The organic layer was washed with water and brine, dried over sodium sulfate and concentrated. The residue was purified by chromatography on silica gel(hexane/ethyl acetate) to afford 5-chloro-7-azaindole-3-carboxaldehyde as solid (0.13 g, y. 22%).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.69 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

In a round bottom flask, 5-chloro-1H-pyrrolo[2,3-b]pyridine (1, 10.0 g, 65.5 mmol) was combined with hexamethylenetetramine (11.9 g, 85.2 mmol), acetic acid (28.3 mL, 0.498 mol) and 56.7 mL of water. The reaction was heated at reflux overnight, then 200 mL of water was added. After 30 minutes, solid material was collected by filtration and dried to give the desired compound (114, 7.0 g).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
11.9 g
Type
reactant
Reaction Step One
Quantity
28.3 mL
Type
reactant
Reaction Step One
Name
Quantity
56.7 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.